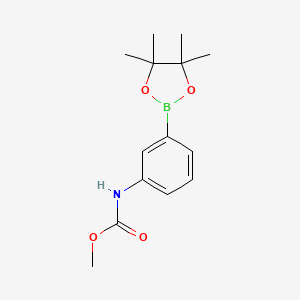
Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Vue d'ensemble
Description
“Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound often involves the use of reagents and catalysts. For instance, it can be synthesized through the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular formula of this compound is C14H19BO4 . The structures of similar compounds have been solved using direct methods such as SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis
This compound can be used as a reagent and catalyst in organic synthesis for the production of various compounds . It can also be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.11 . It has a density of 1.08±0.1 g/cm3 (Predicted), a melting point of 77-81°C (lit.), a boiling point of 355.6±25.0 °C (Predicted), and a refractive index of 1.507 .Applications De Recherche Scientifique
Synthesis and Structure Analysis
Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate and its related compounds are explored for their synthesis and structural properties. These compounds, being boric acid ester intermediates with benzene rings, are synthesized through multi-step substitution reactions. Their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is used for crystallographic and conformational analyses. The molecular structures are also calculated using Density Functional Theory (DFT) to confirm their consistency with crystal structures (Huang et al., 2021).
Vibrational Properties and Chemical Analyses
In addition to structural analysis, the vibrational properties of these compounds are studied. DFT and TD-DFT calculations at the B3LYP/6-311G level are performed for comparative analysis of spectroscopic data, geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals. This comprehensive analysis provides insights into the physicochemical properties of the compounds, making them potential candidates for various applications in organic chemistry and materials science (Wu et al., 2021).
Potential in Fluorescence and Explosive Detection
Some studies explore the potential of derivatives of this compound in the field of fluorescence and explosive detection. For instance, enhanced brightness and emission-tuned nanoparticles are developed from related polyfluorene building blocks, showing potential for applications in optoelectronics and sensing technologies. Additionally, specific derivatives are investigated for their fast deboronation velocity in hydrogen peroxide vapor, with potential applications in detecting peroxide-based explosives (Fischer et al., 2013), (Fu et al., 2016).
Synthesis of Novel Boron-Containing Compounds
Research also focuses on the synthesis of novel boron-containing compounds, like phthalazin-1(2H)-one and benzo[b][1,4]oxazine derivatives, using the derivatives of this compound. These synthesized compounds are considered for further biological activity evaluation, highlighting their potential in medicinal chemistry (Das et al., 2011).
Safety and Hazards
The safety information for this compound is limited. It is advised to follow correct laboratory practices when handling it, including the use of appropriate personal protective equipment such as gloves, lab coats, and safety goggles . It should be stored in a sealed container, away from oxygen, heat sources, and strong oxidizers. If it comes into contact with skin or eyes, it should be rinsed immediately with plenty of water, and medical assistance should be sought if necessary .
Mécanisme D'action
Target of Action
Similar compounds have been used as reagents to synthesize quinoxaline derivatives or heterocyclylamine derivatives as pi3 kinase inhibitors . PI3 kinases play a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It’s likely that it interacts with its targets (such as pi3 kinases) by binding to the active site, thereby inhibiting the kinase’s activity and leading to changes in cellular processes .
Biochemical Pathways
Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate may affect the PI3K/AKT/mTOR pathway, which is a critical signaling pathway in cells. This pathway is involved in cell cycle progression, growth, survival, and metabolism . By inhibiting PI3 kinases, the compound could potentially disrupt these processes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. If it acts as a PI3 kinase inhibitor, it could potentially lead to decreased cell growth and proliferation, and increased cell death .
Propriétés
IUPAC Name |
methyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-8-11(9-10)16-12(17)18-5/h6-9H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAMRUWWLIHMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



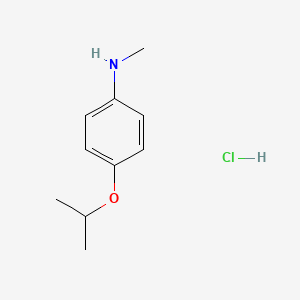

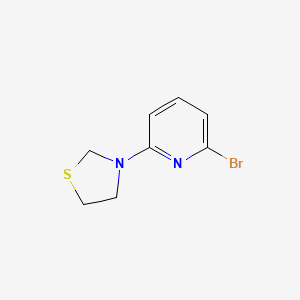
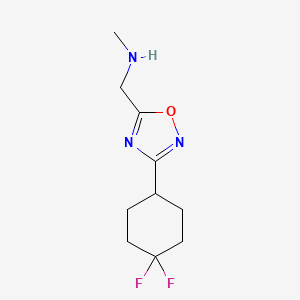

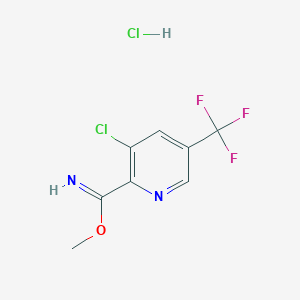


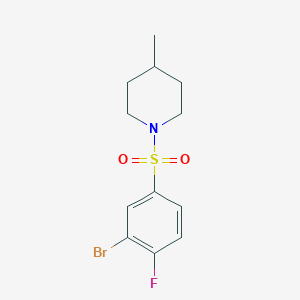
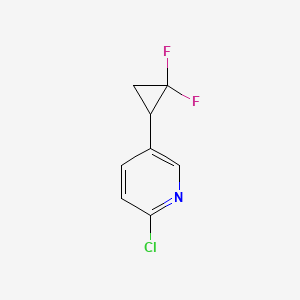
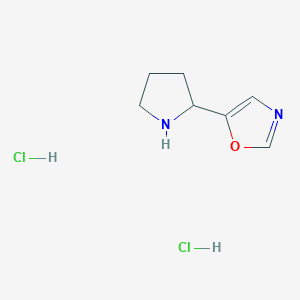
![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)

